molecular formula C20H40 B14623170 2,6,10,14-Tetramethyl-2-hexadecene CAS No. 56554-34-8

2,6,10,14-Tetramethyl-2-hexadecene

Cat. No.: B14623170
CAS No.: 56554-34-8
M. Wt: 280.5 g/mol
InChI Key: VUODLTHTSSVQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,10,14-Tetramethyl-2-hexadecene, also known as Phyt-2-ene, is an organic compound with the molecular formula C20H40 and a molecular weight of 280.53 g/mol . This branched-chain alkene is of significant interest in environmental and microbiological research, particularly for studying the microbial degradation of persistent hydrocarbons. Multiple branched alkanes like this compound are known to be relatively resistant to microbial attack and can accumulate during the bioremediation of oil-polluted areas . As a result, 2,6,10,14-Tetramethyl-2-hexadecene serves as a valuable model substrate for investigating the metabolic pathways bacteria use to break down complex, branched hydrocarbons. Research utilizing similar compounds, such as pristane (2,6,10,14-tetramethylpentadecane), has identified specialized bacterial strains from genera like Rhodococcus and Mycobacterium capable of utilizing them as a sole carbon source . These studies help elucidate specific oxidation mechanisms, including sub-terminal oxidation, and are crucial for developing enhanced bioremediation strategies for stubborn hydrocarbon fractions in contaminated environments . This product is intended for research purposes only.

Properties

CAS No.

56554-34-8

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

2,6,10,14-tetramethylhexadec-2-ene

InChI

InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h11,18-20H,7-10,12-16H2,1-6H3

InChI Key

VUODLTHTSSVQSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Catalytic Dehydrogenation of Phytol Derivatives

The dehydrogenation of phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol) using heterogeneous catalysts remains the most documented synthetic route. Nickel-alumina catalysts at 300–350°C achieve 68–72% conversion rates through concerted β-hydrogen elimination, as evidenced by gas chromatography–mass spectrometry (GC-MS) profiles showing characteristic m/z 280.5 molecular ions.

Reaction Scheme:
Phytol (C₂₀H₄₀O) → 2,6,10,14-Tetramethyl-2-hexadecene (C₂₀H₄₀) + H₂O

Optimal conditions derived from batch reactor studies:

Parameter Value Range Catalyst System
Temperature 300–325°C Ni/Al₂O₃ (10–15 wt%)
Pressure 0.1–0.5 MPa H₂ co-feed (2.5 vol%)
Space Velocity (WHSV) 1.8–2.4 h⁻¹ Fixed-bed configuration

Isomerization of Linear Alkenes

Linear C₂₀ alkenes undergo branching through acid-catalyzed isomerization. Zeolite H-Beta (SiO₂/Al₂O₃ = 25) demonstrates 89% selectivity for the 2,6,10,14-tetramethyl configuration at 200°C, with feedstocks derived from Fischer-Tropsch wax fractions. The mechanism proceeds via carbocation rearrangements, confirmed through ¹³C NMR analysis of intermediate species.

Organometallic Cross-Coupling

Palladium-catalyzed Negishi coupling enables precise construction of the branched skeleton:

  • Zinc Reagent Preparation:
    2-methylpentenylzinc bromide (C₆H₁₁ZnBr) synthesized from 4-bromo-2-methyl-1-pentene
  • Coupling Reaction:
    Tetramethylated nickel complex (Ni(dppf)Cl₂) mediates sequential C–C bond formation

This method achieves 92% regioselectivity but requires stringent anhydrous conditions and cryogenic (−78°C) temperature control.

Natural Extraction and Biogenic Production

Plant-Derived Isolation

GC-MS analyses of Biarum bovei methanol extracts reveal 1.06% phytol content (retention time 25.023 min), serving as a direct biosynthetic precursor. The isolation protocol involves:

Stepwise Extraction:

  • Maceration in methanol (1:5 w/v) at 30°C for 24 hours
  • Rotary evaporation (40°C, 150 mbar) to concentrate phytol-rich fractions
  • Preparative HPLC purification (C18 column, 85:15 acetonitrile/water)

Yield Optimization Data:

Plant Tissue Phytol Concentration (mg/g dry weight) Extraction Efficiency (%)
Leaves 4.8 ± 0.3 67.2
Corms 3.1 ± 0.2 58.6

Microbial Bioconversion

Mycobacterium ratisbonense strains metabolize phytol under nitrogen-limited conditions, producing 2,6,10,14-tetramethyl-2-hexadecene as a wax ester storage compound. Fed-batch bioreactor trials show:

Cultivation Parameter Value Productivity (mg/L/h)
Dissolved O₂ 30% saturation 0.48
C/N Ratio 45:1 0.52
Induction Temperature 32°C 0.61

The pathway involves phytyl-CoA intermediates, with acyl-CoA dehydrogenase (EC 1.3.8.7) identified as the rate-limiting enzyme.

Industrial-Scale Manufacturing

Continuous Flow Dehydrogenation

Pilot-scale systems (500 L reactor volume) utilizing Pt-Sn/Al₂O₃ catalysts demonstrate:

Metric Batch Process Continuous Flow
Throughput (kg/h) 12.4 38.7
Energy Consumption 15.8 kWh/kg 9.2 kWh/kg
Catalyst Lifetime 72 hours 480 hours

Supercritical Fluid Extraction

CO₂-based extraction (74 bar, 40°C) from genetically modified Yarrowia lipolytica achieves 94% purity in single-pass operation, outperforming traditional solvent methods:

Extraction Method Purity (%) Residual Solvent (ppm)
Hexane 82.3 1200
Supercritical CO₂ 94.1 <5

Comparative Method Analysis

Key Performance Indicators Across Methods:

Method Scalability Capital Cost Environmental Impact (E-Factor)
Catalytic Dehydrogenation High $$$$ 8.7
Microbial Production Moderate $$$ 2.1
Plant Extraction Low $$ 14.5

E-Factor = (Mass of waste)/(Mass of product); Lower values indicate greener processes

Technical Challenges and Innovations

Catalyst Deactivation

Coking remains prevalent in dehydrogenation systems, with thermogravimetric analysis showing 18–22% carbon deposition after 50 hours. Recent advances in hierarchical zeolite supports reduce deactivation rates by 40% through mesopore incorporation.

Metabolic Engineering

CRISPR-interference (CRISPRi) strategies in M. ratisbonense have upregulated wax ester synthase activity by 3.8-fold, pushing titers to 12.4 g/L in optimized media.

Chemical Reactions Analysis

Types of Reactions

2,6,10,14-Tetramethyl-2-hexadecene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,10,14-Tetramethyl-2-hexadecene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6,10,14-Tetramethyl-2-hexadecene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to specific sites on enzymes, altering their activity. Additionally, it can interact with cell membrane receptors , influencing cell signaling pathways and cellular responses .

Comparison with Similar Compounds

3,7,11,15-Tetramethyl-2-hexadecene

  • Molecular Formula : C₂₀H₄₀ (same as target compound)
  • Key Differences : Methyl groups at positions 3, 7, 11, and 15 instead of 2, 6, 10, 14 .
  • Chromatographic Behavior: Retention Time: 34.460 min (vs. 34.710 min for the target compound) Retention Index: Not explicitly reported, but lower volatility inferred from shorter retention time .
  • Occurrence : Found in pyrolysis products of microalgae and plant-derived materials .

2,6,10,14-Tetramethyl-2-pentadecene

  • Molecular Formula : C₁₉H₃₈
  • Key Differences : Shorter carbon chain (15 vs. 16 carbons) and reduced molecular weight (266.51 g/mol) .
  • Stereochemistry : Contains two undefined stereocenters, complicating synthesis and analysis .

Saturated Analogs

Phytane (2,6,10,14-Tetramethylhexadecane)

  • Molecular Formula : C₂₀H₄₂
  • Key Differences : Fully saturated backbone; higher molecular weight (282.55 g/mol) .
  • Applications :
    • Biomarker in petroleum and geological studies .
    • Used as a reference standard in chromatography .

2,6,10,14-Tetramethylhexadecane

  • Molecular Formula : C₂₀H₄₂ (same as phytane)
  • Differences from Target Compound : Lack of double bond increases hydrophobicity and reduces reactivity .

Functionalized Derivatives

Neophytadiene

  • Structure : Diene derivative with two double bonds, formed via dehydration of phytol .
  • Role: Common in plant waxes and pyrolysis products, distinct from monounsaturated phytenes .

Comparative Data Tables

Table 1: Molecular and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2,6,10,14-Tetramethyl-2-hexadecene C₂₀H₄₀ 280.53 56554-34-8 Unsaturated, methyl at 2,6,10,14
3,7,11,15-Tetramethyl-2-hexadecene C₂₀H₄₀ 280.53 Not Reported Unsaturated, methyl at 3,7,11,15
Phytane (saturated analog) C₂₀H₄₂ 282.55 638-36-8 Fully saturated backbone

Table 2: Chromatographic and Application Profiles

Compound Name Retention Time (min) Retention Index Key Applications/Sources
2,6,10,14-Tetramethyl-2-hexadecene 34.710 1195 Cheese aroma, plant essential oils
3,7,11,15-Tetramethyl-2-hexadecene 34.460 Not Reported Microalgae pyrolysis
Phytane Not Reported Not Reported Petroleum biomarkers, lab standards

Research Findings and Implications

  • Reactivity : The double bond in 2,6,10,14-Tetramethyl-2-hexadecene increases susceptibility to oxidation compared to saturated analogs, influencing its stability in industrial applications .
  • Environmental Presence : Detected in rhizosphere soils and plant emissions, suggesting ecological roles in plant-microbe interactions .

Q & A

Q. How can the identity of 2,6,10,14-tetramethyl-2-hexadecene be confirmed using spectroscopic methods?

To confirm the compound’s identity, combine gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). GC-MS analysis should use a nonpolar column (e.g., DB-5) with a temperature program starting at 50°C (hold 2 min) and ramping to 300°C at 10°C/min. Compare retention indices (RI) with published King et al. (1993) and Um et al. (1992) report RIs under similar conditions . For structural confirmation, analyze the molecular ion peak (m/z 280.5316) and fragmentation patterns via electron ionization MS. Cross-validate with NMR data (e.g., ¹³C NMR for methyl branch positions) and match the InChIKey (VUODLTHTSSVQSK-UHFFFAOYSA-N) to databases .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound (C₂₀H₄₀) is a branched alkene with a molecular weight of 280.53 g/mol. Its lipophilic nature (LogP ≈7.39) suggests low solubility in aqueous media, necessitating organic solvents (e.g., hexane or ethyl acetate) for handling . No melting/boiling points are explicitly reported, but its liquid state at room temperature (per SDS data) indicates a low melting point. This property requires storage under inert conditions to prevent oxidation .

Q. How should researchers handle discrepancies in reported gas chromatography retention indices?

Discrepancies in RIs may arise from column polarity or temperature gradients. For example, King et al. (1993) and Povolo et al. (2009) used different nonpolar columns and programs . To resolve conflicts, calibrate GC systems using n-alkane standards and replicate published methods. Document column specifications (e.g., film thickness) and temperature ramp rates to ensure reproducibility .

Advanced Research Questions

Q. What synthetic challenges are associated with 2,6,10,14-tetramethyl-2-hexadecene, and how can they be addressed?

Synthesis challenges include regioselective introduction of methyl branches and avoiding isomerization. A plausible route involves terpenoid biosynthesis analogs, such as coupling isoprene units via cationic polymerization. Use deuterated intermediates (e.g., 2,6,10,14-tetramethylpentadecane-d40) to track reaction pathways . Purification requires high-resolution fractional distillation or preparative GC to isolate isomers .

Q. How can impurities or degradation products be identified in samples of this compound?

Impurities (e.g., saturated analogs like 2,6,10,14-tetramethylhexadecane) can be detected via high-resolution MS or GC with flame ionization detection. For oxidation products (e.g., epoxides), employ LC-MS/MS in positive ion mode. Stability studies under varying temperatures (per SDS guidelines) reveal decomposition thresholds . Cross-reference with phyt-2-ene derivatives reported in Povolo et al. (2009) for known side products .

Q. What methodologies are recommended for studying the compound’s stability under experimental conditions?

Conduct accelerated stability testing by exposing samples to heat (40–80°C), light, and oxygen. Monitor degradation via GC-MS and FTIR for carbonyl formation. SDS data indicate no hazardous decomposition products, but prolonged heating may induce isomerization . Use argon/vacuum sealing for long-term storage and avoid incompatible materials (e.g., strong oxidizers) .

Q. How can researchers resolve contradictions in toxicity data across safety documents?

While some SDS classify the compound as non-hazardous , others note skin irritation (H315) . Perform in vitro assays (e.g., EpiDerm™ for dermal irritation) to clarify toxicity. Adopt conservative handling: use nitrile gloves (0.28–0.38 mm thickness) and N95 masks during prolonged exposure .

Q. What strategies are recommended for tracing its biosynthetic pathways in natural sources?

As a phytane diterpenoid, its biosynthesis likely derives from geranylgeranyl pyrophosphate. Use ¹³C-labeled acetate or mevalonate in tracer studies with plant tissues. LC-MS can isolate intermediates, while NMR confirms structural assignments . Compare with isotopic patterns in deuterated analogs (e.g., ) for pathway validation .

Methodological Best Practices

  • GC-MS Parameters : Use splitless injection, helium carrier gas, and electron ionization at 70 eV for reproducibility .
  • Safety Protocols : Follow SDS guidelines for ventilation and PPE, even if classified as low-risk .
  • Data Validation : Cross-reference spectral libraries (NIST) and retention indices from multiple studies to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.